molecular formula C11H13ClN2 B2998437 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans CAS No. 2243501-66-6

4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans

Cat. No.: B2998437
CAS No.: 2243501-66-6
M. Wt: 208.69
InChI Key: HYGIBRYKSUUYIU-PFWPSKEQSA-N
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Description

This compound is a cyclobutane-derived benzonitrile featuring a trans-configuration of the 3-amino group on the cyclobutyl ring and a hydrochloride counterion. Its molecular formula is C₁₁H₁₃N₃·HCl (MW: 227.7 g/mol for the free base; 264.1 g/mol with HCl).

Properties

IUPAC Name

4-(3-aminocyclobutyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGIBRYKSUUYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243508-33-8
Record name 4-(3-aminocyclobutyl)benzonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride typically involves the reaction of 4-bromobenzonitrile with (1r,3r)-3-aminocyclobutanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Cyclobutyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Yield LC-MS Retention Time (min) Biological Relevance
Target Compound C₁₁H₁₃N₃·HCl 264.1 Trans-3-aminocyclobutyl, unsubstituted N/A N/A Probable kinase/receptor modulation
4-[(1r,3r)-3-Amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile HCl C₁₈H₂₄ClN₃O 349.9 Tetramethyl cyclobutyl, chloro substituent Not reported N/A Enhanced steric hindrance; potential proteolysis-targeting chimera (PROTAC) linker
4-((1R,3R,4S)-3-Ethyl-4-(6H-pyrrolo...)benzonitrile C₂₄H₂₈N₆O 440.5 Ethyl and pyrrolotriazolopyrazine groups 51% 19.2 Kinase inhibition (implied by heterocyclic motif)

Key Observations :

  • Tetramethyl cyclobutyl derivatives (e.g., ) exhibit increased steric bulk, which may reduce binding pocket accessibility but improve metabolic stability.
  • Ethyl-substituted analogs (e.g., ) demonstrate higher molecular complexity and lower synthesis yields (51%), likely due to multi-step heterocycle formation.

Benzonitrile Derivatives with Alternative Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Yield LC-MS Data (m/z)
4-(Aminomethyl)benzonitrile Hydrochloride C₈H₈N₂·HCl 168.6 Aminomethyl group instead of aminocyclobutyl Not reported N/A
trans-4-Aminocyclohexanecarboxylic Acid HCl C₇H₁₃NO₂·HCl 199.7 Cyclohexane backbone, carboxylic acid Not reported N/A

Key Observations :

  • Aminomethyl-substituted analogs (e.g., ) lack the cyclobutane ring, reducing conformational strain but limiting rigidity for target engagement.
  • Cyclohexane-based compounds (e.g., ) feature larger ring systems, which may alter pharmacokinetics (e.g., solubility, bioavailability).

PROTAC and Androgen Receptor-Targeting Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield LC-MS Retention Time (min)
4-[4-Formylpiperidin-1-yl]-N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide C₃₄H₃₈ClN₅O₃ 616.2 Chloro, tetramethyl cyclobutyl, formylpiperidine 75% 1.074 (1.9 min run)
4-[4-([4-[2-(2,6-Dioxopiperidin-3-yl)-3-methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl]methyl)piperidin-1-yl]-N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide C₄₈H₅₃ClN₁₀O₆ 931.4 PROTAC-like structure with dioxopiperidine 98% 1.133 (2.0 min run)

Key Observations :

  • Chloro and tetramethyl substituents (e.g., ) enhance electrophilicity and may improve target degradation efficiency.
  • High molecular weight PROTAC derivatives (e.g., MW 931.4 g/mol) show superior yields (98%) but face challenges in membrane permeability .

Biological Activity

4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride, trans, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}ClN2_{2}
  • Molecular Weight : 200.67 g/mol
  • CAS Number : 1956310-58-9

The compound is believed to act primarily as a selective antagonist for histamine H3_3 receptors. These receptors are known to modulate neurotransmitter release in the central nervous system (CNS), influencing various neurological processes such as sleep, cognition, and appetite regulation .

Neuropharmacological Effects

Research indicates that compounds similar to 4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride exhibit significant effects on the CNS. For instance:

  • Histamine Receptor Modulation : The compound can selectively inhibit H3_3 receptor activity, potentially leading to enhanced neurotransmitter release, which may benefit conditions like narcolepsy and cognitive deficits associated with neurodegenerative diseases .
  • Cognitive Enhancement : Animal studies suggest that H3_3 receptor antagonists can improve cognitive performance in tasks requiring memory and learning .

Anti-inflammatory Properties

Emerging evidence points to the anti-inflammatory potential of this compound:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated microglia, suggesting a neuroprotective role .
  • Chondroprotective Effects : Similar compounds have demonstrated the ability to protect cartilage from degradation in models of osteoarthritis, indicating potential applications in joint health .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
H3_3 Receptor AntagonismEnhanced neurotransmitter release
Cognitive EnhancementImproved memory and learning in animal models
Anti-inflammatoryReduced cytokine production in microglial cells
ChondroprotectiveProtection against cartilage degradation

Case Study: Cognitive Enhancement

A study conducted by Cho et al. (2017) investigated the cognitive-enhancing effects of an H3_3 receptor antagonist similar to 4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride. The results indicated significant improvements in spatial memory tasks in mice treated with the compound compared to controls. The researchers hypothesized that this effect was mediated through increased acetylcholine release due to H3_3 receptor blockade .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans?

Answer:
The synthesis typically involves three key steps:

  • Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven cyclization to generate the trans-cyclobutyl scaffold .
  • Amine introduction : Catalytic hydrogenation or reductive amination of ketone intermediates, as demonstrated for structurally related trans-3-aminocyclobutanol derivatives .
  • Benzonitrile coupling : Nucleophilic substitution (e.g., Mitsunobu reaction) between a hydroxyl-substituted cyclobutylamine and activated benzonitrile precursors .
  • Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) .

Basic: How is stereochemical integrity confirmed for the trans-cyclobutyl configuration?

Answer:

  • X-ray crystallography : Provides definitive proof of the trans configuration, as seen in structurally analogous compounds .
  • NOESY NMR : Correlates spatial proximity of protons on the cyclobutane ring to confirm relative stereochemistry .
  • Chiral HPLC : Validates enantiopurity by separating diastereomers using chiral stationary phases (e.g., amylose-based columns) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton connectivity, especially for overlapping signals in the cyclobutane region .
  • Solvent-dependent studies : Analyze solvent effects on fluorescence or NMR shifts to identify tautomeric or conformational changes, as noted in twisted intramolecular charge-transfer (TICT) systems .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor or receptor modulator?

Answer:

  • In vitro kinase assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure ATP-competitive binding .
  • Molecular docking : Compare the trans-cyclobutyl conformation’s fit into kinase active sites (e.g., using Schrödinger Suite or AutoDock) .
  • Pharmacokinetic profiling : Evaluate metabolic stability via liver microsome assays and plasma protein binding (e.g., equilibrium dialysis) .

Basic: What analytical techniques ensure purity and stability of the hydrochloride salt?

Answer:

  • HPLC-UV/ELSD : Quantify impurities using reversed-phase C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to optimize storage conditions (e.g., -20°C under argon) .
  • Karl Fischer titration : Measure residual water content, critical for hygroscopic hydrochloride salts .

Advanced: How does the cyclobutane ring’s strain influence reactivity in downstream modifications?

Answer:

  • Kinetic studies : Compare reaction rates (e.g., hydrogenolysis or oxidation) with non-strained analogs to quantify strain effects .
  • DFT calculations : Model transition states to predict regioselectivity in ring-opening reactions .
  • Stability assays : Monitor degradation under acidic/basic conditions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Basic: How is the hydrochloride salt’s solubility profile optimized for biological assays?

Answer:

  • pH-solubility studies : Titrate the compound in buffers (pH 1–7.4) to identify optimal solubilization conditions .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

Advanced: What strategies improve selectivity in targeting structurally similar receptors?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify the benzonitrile substituents (e.g., electron-withdrawing groups) and cyclobutyl stereochemistry .
  • Cryo-EM or X-ray crystallography : Resolve binding poses in receptor-ligand complexes to guide rational design .
  • Proteome-wide profiling : Use affinity-based chemoproteomics to identify off-target interactions .

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